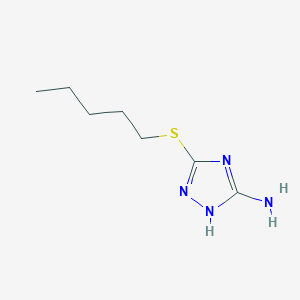
3-(pentylsulfanyl)-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield. It may also involve discussion of different synthetic routes and their advantages .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity and selectivity. Techniques like mass spectrometry and IR spectroscopy might be used to analyze the products of these reactions .Physical And Chemical Properties Analysis
This involves the study of properties like solubility, melting point, boiling point, optical properties, electrical properties, etc. These properties can often be predicted using computational chemistry .Scientific Research Applications
Green Synthesis and Optical Applications
- Metal- and Oxidant-Free Synthesis : A study by Guo et al. (2021) describes a metal- and oxidant-free method for synthesizing structurally diverse fully substituted 1H-1,2,4-triazol-3-amines, closely related to 3-(pentylsulfanyl)-1H-1,2,4-triazol-5-amine. This process is environmentally friendly and applicable on a gram scale, suggesting its potential in organic and medicinal chemistry, as well as in the creation of optical materials due to the observed fluorescence and aggregation-induced emission properties of the products (Guo et al., 2021).
Structural Analysis and Synthesis Techniques
- Crystallographic Study : Zhang et al. (2004) conducted a study focusing on the structural aspects of a compound similar to this compound. They highlighted extensive hydrogen-bonding interactions and a three-dimensional network structure in the analyzed compound (Zhang et al., 2004).
Agricultural and Plant Growth Applications
- Growth Regulatory Activity : Eliazyan et al. (2011) synthesized derivatives of 1H-[1,2,4]triazoles and tested them for plant growth regulatory activities. Their findings suggest these compounds, including ones structurally related to this compound, could be potential growth stimulators in agriculture (Eliazyan et al., 2011).
Antimicrobial Applications
- Synthesis and Antimicrobial Activities : A study by Bektaş et al. (2007) involved synthesizing new 1,2,4-Triazole derivatives and evaluating their antimicrobial activities. Some of these derivatives showed good to moderate activities against test microorganisms, indicating potential uses in medical and pharmaceutical applications (Bektaş et al., 2007).
Industrial Applications
- Industrial Applications Review : Nazarov et al. (2022) provided a comprehensive review on the industrial use of 3- and 4-amino-1,2,4-triazoles, basic raw materials in fine organic synthesis. They covered their synthesis methods and applications in agriculture, medicine, and the production of high-energy substances and gas-generating compositions (Nazarov et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-pentylsulfanyl-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c1-2-3-4-5-12-7-9-6(8)10-11-7/h2-5H2,1H3,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPAOXDEZGVRKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=NNC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Bromophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2847318.png)
![2-Chloro-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B2847319.png)
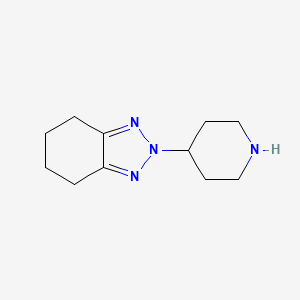
![(E)-ethyl 7-methyl-3-oxo-2-((E)-3-phenylallylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2847323.png)
![N-(4-ethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2847324.png)
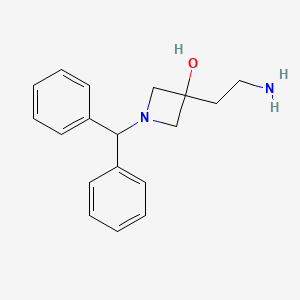
![2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine](/img/structure/B2847326.png)
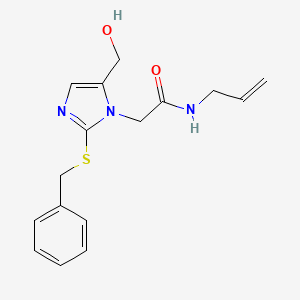

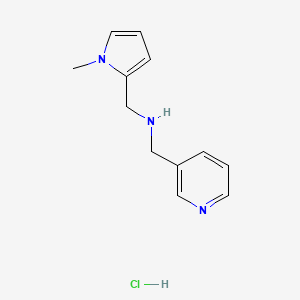
![Benzyl 3-({[(benzyloxy)carbonyl]amino}amino)-2-hydroxypropanoate](/img/structure/B2847334.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide hydrochloride](/img/structure/B2847339.png)